molecular formula C10H12BrNO B1380317 3-Bromo-2-(cyclopropylmethoxy)aniline CAS No. 1369857-71-5

3-Bromo-2-(cyclopropylmethoxy)aniline

Cat. No.: B1380317
CAS No.: 1369857-71-5
M. Wt: 242.11 g/mol
InChI Key: BPNGBUWBJXRKRQ-UHFFFAOYSA-N
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Description

3-Bromo-2-(cyclopropylmethoxy)aniline (CAS: 1369857-71-5) is a brominated aniline derivative with the molecular formula C₁₀H₁₂BrNO and a molecular weight of 242.11 g/mol. Its structure features a bromine atom at the 3-position and a cyclopropylmethoxy group (–OCH₂C₃H₅) at the 2-position of the aniline ring . This substitution pattern imparts unique steric and electronic properties, making it a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. The compound is currently listed as temporarily out of stock in major chemical catalogs, reflecting its specialized demand .

Properties

IUPAC Name

3-bromo-2-(cyclopropylmethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c11-8-2-1-3-9(12)10(8)13-6-7-4-5-7/h1-3,7H,4-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPNGBUWBJXRKRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=CC=C2Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(cyclopropylmethoxy)aniline typically involves the bromination of a cyclopropylmethoxyphenylamine precursor. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the selective bromination at the desired position on the phenyl ring .

Industrial Production Methods

Industrial production methods for 3-Bromo-2-(cyclopropylmethoxy)aniline may involve large-scale bromination reactions using automated reactors. These methods are designed to optimize yield and purity while minimizing the production of by-products. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(cyclopropylmethoxy)aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of 2-cyclopropylmethoxyphenylamine.

    Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups, through nucleophilic substitution reactions

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Hydroxide ions (OH-), amines (NH2R), alkyl halides (R-X)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce 2-cyclopropylmethoxyphenylamine. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

3-Bromo-2-(cyclopropylmethoxy)aniline has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-2-(cyclopropylmethoxy)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the cyclopropylmethoxy group play crucial roles in its binding affinity and selectivity. The compound may modulate the activity of its targets through various pathways, including inhibition or activation of enzymatic reactions and receptor signaling .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The cyclopropylmethoxy group in the target compound introduces steric bulk and electron-donating effects, contrasting with the 2-bromophenoxy group in 4d (electron-withdrawing due to bromine) . N-cyclopropyl and dimethylamino substituents (e.g., in and ) enhance nucleophilicity at the aniline nitrogen, favoring coupling reactions .

Molecular Weight :

  • The target compound (242.11 g/mol) is lighter than 4d (340.91 g/mol) due to the absence of a second bromine atom .

Biological Activity

3-Bromo-2-(cyclopropylmethoxy)aniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, antiviral, and anticancer activities, supported by data tables and relevant case studies.

Overview of Biological Activities

The biological activity of 3-Bromo-2-(cyclopropylmethoxy)aniline is largely attributed to its structural features, which allow it to interact with various biological targets such as enzymes and receptors. The presence of bromine and cyclopropyl groups enhances its binding affinity and specificity, making it a valuable scaffold in drug discovery.

1. Antimicrobial Activity

Research indicates that 3-Bromo-2-(cyclopropylmethoxy)aniline exhibits notable antimicrobial properties. Compounds with similar structures have shown significant antibacterial and antifungal activities.

Table 1: Antimicrobial Activity Comparison

Compound NameMIC (µg/mL)Activity Type
3-Bromo-2-(cyclopropylmethoxy)anilineTBDAntimicrobial
Related Compound A0.125Antimicrobial
Related Compound B0.8Antiviral

The minimum inhibitory concentration (MIC) values demonstrate the compound's potential effectiveness against various pathogens.

2. Antiviral Potential

The structural characteristics of this compound suggest potential efficacy against viral pathogens. Preliminary studies indicate that derivatives may inhibit the replication of viruses such as SARS-CoV-2.

Table 2: Structure-Activity Relationship

SubstituentEffect on Activity
BromineIncreases binding affinity
CyclopropylEnhances steric effects impacting reactivity

3. Anticancer Activity

The anticancer properties of 3-Bromo-2-(cyclopropylmethoxy)aniline have been explored through various studies focusing on its impact on cancer cell lines.

Case Study 1: In Vitro Analysis

In vitro studies demonstrated that derivatives effectively inhibited cell growth in melanoma cell lines with BRAF mutations. The results indicated a correlation between compound structure and antiproliferative efficacy.

Table 3: IC50 Values for Antiproliferative Activity

CompoundCell LineIC50 (μM)Notes
ARN22089SKM288.1Strong antiproliferative effect
ARN25062A37517.8Moderate activity
ARN24928WM324824.2Reduced potency

The inhibition of CDC42 GTPases, which are implicated in tumor growth and metastasis, has been linked to the compound's mechanism of action.

Case Study 2: In Vivo Efficacy

In vivo experiments using mouse models showed that specific derivatives significantly reduced tumor size when administered at optimal dosages, highlighting a favorable safety profile compared to conventional chemotherapeutics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Bromo-2-(cyclopropylmethoxy)aniline
Reactant of Route 2
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